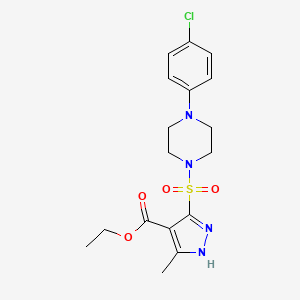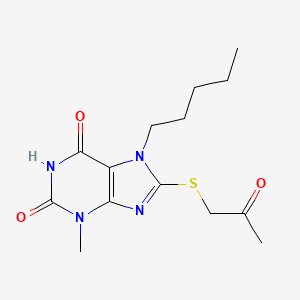
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, also known as Methyl-PPMP, is a purine derivative that has been studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by Methyl-PPMP has been shown to have various biochemical and physiological effects, which will be discussed in
Mécanisme D'action
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione leads to a reduction in the synthesis of glycosphingolipids, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of tumor growth, and anti-inflammatory effects. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells, which can be beneficial in lysosomal storage disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has several advantages for lab experiments, including its potency as an inhibitor of glucosylceramide synthase and its ability to induce apoptosis in cancer cells. However, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, including its potential therapeutic applications in various diseases, such as cancer and lysosomal storage disorders. Additionally, further studies are needed to determine the safety and efficacy of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione in humans and to develop more potent and selective inhibitors of glucosylceramide synthase.
Méthodes De Synthèse
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized by a multistep process involving the reaction of 2,6-dioxopurine with various reagents. One method involves the reaction of 2,6-dioxopurine with pentylmagnesium bromide to obtain 7-pentyl-2,6-dioxopurine. This compound is then reacted with thionyl chloride and propionic anhydride to obtain 8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione. Finally, the methyl group is introduced by reacting the compound with methyl iodide in the presence of potassium carbonate.
Applications De Recherche Scientifique
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and lysosomal storage disorders. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In lysosomal storage disorders, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells.
Propriétés
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-4-5-6-7-18-10-11(15-14(18)22-8-9(2)19)17(3)13(21)16-12(10)20/h4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZNVYGVUYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-oxopropylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)
![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)

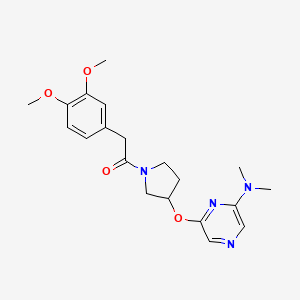
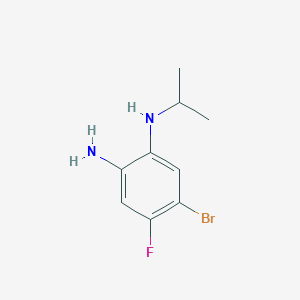

![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)
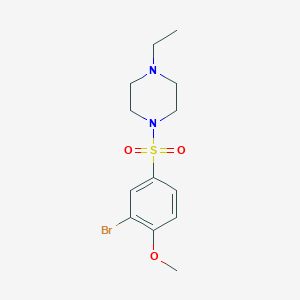
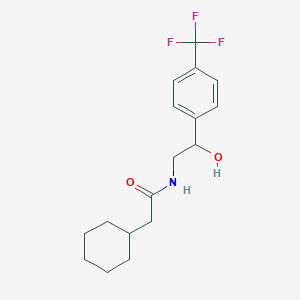

![6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2783045.png)
